(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Description
Properties
IUPAC Name |
(3-amino-4-methylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-8-6-7-18-15-11(8)12(17)14(20-15)13(19)9-2-4-10(16)5-3-9/h2-7H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSMGZXNGCHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thienopyridine core, followed by functionalization to introduce the amino and bromophenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of substituted thienopyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Methanone Group
Halogen-Substituted Phenyl Derivatives
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (): Key Differences: Replaces bromine with chlorine at the para position and adds a methyl group at position 5. The additional methyl group increases hydrophobicity (MW: 408.90 g/mol) .
- 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone (): Key Differences: Retains the 4-bromophenyl group but introduces a 3-fluoro-4-methoxyphenyl substituent. Impact: The methoxy group enhances electron-donating capacity, while fluorine increases metabolic stability. This compound has a higher molecular weight (MW: ~530 g/mol) due to the trifluoromethyl group .
Hydroxy- and Amino-Substituted Derivatives
- (3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4′-hydroxy-[1,1′-biphenyl]-4-yl)methanone (7f, ): Key Differences: Incorporates a hydroxylated biphenyl group and a tetrahydrothienonaphthyridine core. Impact: The hydroxyl group improves water solubility, while the extended fused-ring system increases rigidity (yield: 38.6%) .
- (3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(3′-amino-[1,1′-biphenyl]-4-yl)methanone (7g, ): Key Differences: Substitutes hydroxyl with an amino group on the biphenyl moiety.
Core Structure Modifications
Tetrahydrothienoquinoline Derivatives
- 3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone (): Key Differences: Replaces the thienopyridine core with a tetrahydrothienoquinoline system and introduces a 3-pyridinyl substituent.
Bis-Thienopyridine Derivatives
- Bis[Thienopyridines] Linked to Arene Core (): Example: (4,4'-(1,3-Phenylenebis(methylene))bis(oxy)bis(4,1-phenylene))bis((3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)methanone) (5d). Key Differences: Dimeric structure with two thienopyridine units linked via a phenylenebis(methylene)oxy bridge. High yield (77%) suggests favorable synthetic feasibility .
Table 1: Key Properties of Selected Analogs
*Estimated based on molecular formulas.
Biological Activity
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, also known by its CAS number 169141-82-6, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as an antiparasitic agent. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyridine core with an amino group and a bromophenyl substituent. The presence of these functional groups significantly influences its reactivity and biological interactions.
| Property | Description |
|---|---|
| IUPAC Name | (3-amino-4-methylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
| Molecular Formula | C15H11BrN2OS |
| Molecular Weight | 341.23 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies indicate that it may inhibit or activate certain enzymes or receptors, leading to various biochemical responses. The detailed understanding of its binding affinity and selectivity remains crucial for elucidating its mechanism of action.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including this compound. In particular, research has shown that this compound exhibits significant cytotoxic effects on cancer cell lines such as MDA-MB-231 and MCF-7.
- Cell Viability Studies :
- In MDA-MB-231 cells, the compound demonstrated cytotoxicity at concentrations as low as 0.05 µM after 24 hours. The cytotoxic effect increased with higher concentrations and longer exposure times.
- For MCF-7 cells, the compound induced a shift towards anaerobic glycolysis, increasing lactate production, which is indicative of metabolic changes in cancer cells .
Antiparasitic Activity
In addition to its anticancer properties, the compound has shown promise as an antiparasitic agent. Related compounds in the thieno[2,3-b]pyridine class have been noted for their effectiveness against Plasmodium falciparum, the causative agent of malaria.
- Inhibition Studies :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Stem Cells :
- Antiparasitic Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation of substituted thienopyridine precursors with 4-bromophenyl ketones. Key steps include refluxing in ethanol with ammonium acetate as a catalyst, followed by purification via crystallization (e.g., DMF/ethanol mixtures). Intermediates are characterized using mass spectrometry (MS) for molecular ion peaks (e.g., m/z 514 [M⁺]) and elemental analysis to confirm stoichiometry (e.g., C, H, N percentages within ±0.1% of theoretical values) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology : Use a combination of 1H/13C NMR to verify aromatic protons and substituent environments (e.g., methyl groups at δ ~2.5 ppm, methoxy signals at δ ~3.8 ppm). Mass spectrometry (EI, 70 eV) identifies molecular ions and fragmentation patterns (e.g., loss of CH₃ or Br substituents). Elemental analysis ensures purity and matches calculated vs. observed C/H/N ratios .
Advanced Research Questions
Q. How can experimental design limitations (e.g., sample degradation or low variability) impact studies on this compound’s stability or reactivity?
- Methodology : Degradation during prolonged experiments (e.g., 9-hour assays) can alter organic matrices, skewing reactivity data. Mitigate this by implementing continuous cooling (4°C) to slow decomposition. For variability, use spiked samples with controlled concentrations of degradation products to validate analytical methods (e.g., HPLC-MS) and ensure reproducibility .
Q. What strategies resolve contradictions in spectral data or crystallographic ambiguities for this compound?
- Methodology : If NMR or MS data conflicts with theoretical predictions (e.g., unexpected fragmentation), perform X-ray crystallography to unambiguously confirm the structure. For example, monoclinic crystal systems (space group P2₁/c) with hydrogen-bonding networks (e.g., O–H···O/N interactions) provide definitive spatial arrangements. Refine data-to-parameter ratios (>14:1) to minimize R-factor errors (<0.05) .
Q. How can computational modeling predict the compound’s bioactivity or intermolecular interactions?
- Methodology : Use density functional theory (DFT) to calculate electrostatic potentials and HOMO-LUMO gaps, which correlate with reactivity. Molecular docking (e.g., AutoDock Vina) can simulate binding to biological targets (e.g., enzymes), guided by crystallographic data. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What protocols ensure reproducibility in synthesizing derivatives with modified substituents (e.g., bromophenyl to methoxyphenyl)?
- Methodology : Replace 4-bromophenyl precursors with methoxyphenyl analogs while maintaining reaction conditions (e.g., reflux in ethanol with ammonium acetate). Monitor reaction progress via TLC and optimize purification using gradient elution in column chromatography (silica gel, hexane/ethyl acetate). Confirm derivative structures via comparative MS/NMR with parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
